Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester
Overview
Description
Octadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester is a complex organic compound with the molecular formula C53H102O6 and a molecular weight of 835.39 g/mol . This compound is also known by its IUPAC name, 3-(tetradecanoyloxy)propane-1,2-diyl distearate . It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester typically involves esterification reactions. One common method involves the reaction of octadecanoic acid with 1,2-ethanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Octadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as an excipient in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Octadecanoic acid, 2,2-bis(((1-oxooctadecyl)oxy)methyl)-1,3-propanediyl ester
- 9-Octadecenoic acid, methyl ester
- Octadecanoic acid, 9,10,18-tris[(trimethylsilyl)oxy]-, methyl ester
Uniqueness
Octadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester is unique due to its specific ester linkage and long-chain fatty acid components. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
(2-octadecanoyloxy-3-tetradecanoyloxypropyl) octadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVFJKJMACSAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154108 | |
Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-19-4 | |
Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] dioctadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60138-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.